molecular formula C15H16FN3O3S B2728173 2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1235031-62-5

2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Cat. No. B2728173
CAS RN: 1235031-62-5
M. Wt: 337.37
InChI Key: BPISIXNPDNSRPG-UHFFFAOYSA-N
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Description

2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a chemical compound that has been recently developed for scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and its ability to interact with specific biological targets.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, novel imines and thiazolidinones derived from similar structural frameworks demonstrate significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Fuloria et al., 2009).

Antitumor Activity

The synthesis of derivatives containing 5-fluorouracil, a compound structurally akin to the one , has shown antitumor effects in vitro. These findings indicate a promising direction for the development of new antitumor agents, leveraging the chemical backbone of acetamide derivatives for therapeutic applications (Lan Yun-jun, 2011).

DNA Binding Interactions

Research on compounds with a similar structural motif has revealed their capacity to interact with DNA, exhibiting potential as antitumor agents. The DNA binding interactions have been both theoretically and experimentally explored, showing that these compounds can bind through intercalation and groove binding. This dual binding mode suggests a potential application in designing antitumor agents targeting DNA interactions (Iqbal et al., 2019).

Antioxidant Activity

Coordination complexes constructed from related chemical structures have demonstrated significant antioxidant activity. The study of these complexes offers insights into the design and synthesis of novel antioxidants, potentially applicable in various therapeutic contexts to mitigate oxidative stress (Chkirate et al., 2019).

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-10(20)18-15-19-12(9-23-15)8-14(21)17-6-7-22-13-4-2-11(16)3-5-13/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPISIXNPDNSRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-acetamidothiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

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